molecular formula C8H4BrFN2O2 B1471227 8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1421312-07-3

8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1471227
M. Wt: 259.03 g/mol
InChI Key: LBFJRGWQGMBRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular weight of “8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid” is 259.03 . The IUPAC name for this compound is 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridine with various substrates . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Scientific Research Applications

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . As such, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a topic of ongoing research . The focus is on improving the ecological impact of the classical schemes and developing environmentally benign synthetic strategies .

properties

IUPAC Name

8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFJRGWQGMBRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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